

What is the structure and IUPAC name of Burgess reagent?

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The Burgess Reagent: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the **Burgess reagent**, a versatile and selective chemical agent. It covers its core chemical identity, physical properties, detailed experimental protocols for its synthesis and application, and the mechanistic pathways of its key reactions.

Core Identity and Structure

The **Burgess reagent**, developed by Edward M. Burgess, is a mild and selective dehydrating agent widely used in organic synthesis.[1][2] Chemically, it is an inner salt of a carbamate, soluble in most common organic solvents.[1][3] Its primary application is the dehydration of secondary and tertiary alcohols to yield alkenes, a transformation that proceeds with synelimination.[1][4]

IUPAC Name: (methoxycarbonyl)[(triethylazaniumyl)sulfonyl]azanide

Other Names:

- Methyl N-(triethylammoniumsulfonyl)carbamate[2]
- 1-Methoxy-N-triethylammoniosulfonyl-methanimidate



[Methoxycarbonylsulfamoyl]triethylammonium hydroxide, inner salt[5]

Chemical Structure:

The structure of the **Burgess reagent** features a zwitterionic form, which contributes to its unique reactivity and solubility.

Caption: Chemical structure of the Burgess Reagent.

Physicochemical Properties

The **Burgess reagent** is typically a white to slightly yellow crystalline solid that is sensitive to moisture and air, necessitating storage under an inert atmosphere at low temperatures.[3][5]

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₈ N ₂ O ₄ S	[3]
Molar Mass	238.30 g/mol	[3]
Appearance	Off-white to slightly yellow crystalline powder	[3]
Melting Point	71–74 °C	[5][6]
Solubility	Soluble in most common organic solvents, including non-polar ones.	[1][3]

Key Applications and Reaction Mechanisms

While versatile, the **Burgess reagent** is most renowned for the dehydration of alcohols. The reaction is highly valued for its mild conditions and stereospecificity.

Dehydration of Alcohols

The reagent efficiently converts secondary and tertiary alcohols into alkenes.[3] The dehydration proceeds through an intramolecular elimination (Ei) mechanism, resulting in a syn-





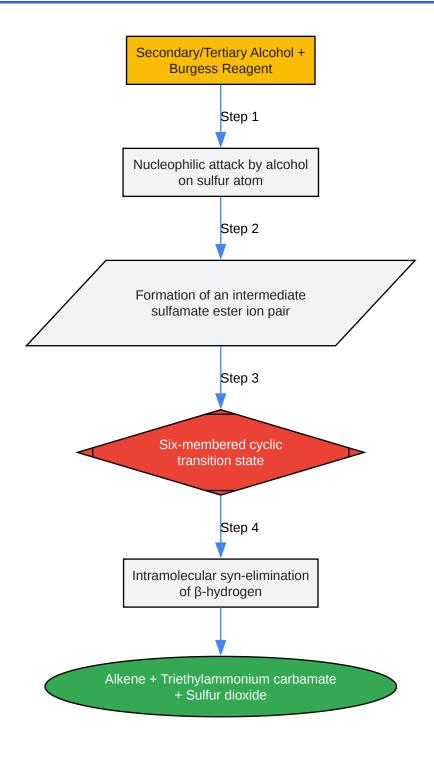


elimination of water.[1] Primary alcohols, however, do not typically yield alkenes but instead form stable carbamates.[3][7]

The generally accepted mechanism involves the following steps:

- Nucleophilic attack of the alcohol's oxygen on the sulfur atom of the reagent.
- Formation of an intermediate sulfamate ester.
- A six-membered cyclic transition state facilitates the intramolecular abstraction of a betahydrogen, leading to the formation of the alkene.





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Caption: General mechanism for the dehydration of alcohols.

Other Synthetic Applications

Beyond alcohol dehydration, the **Burgess reagent** facilitates other important transformations:



- Nitrile Synthesis: Dehydration of primary amides and oximes to form nitriles.[3]
- Isonitrile Synthesis: Conversion of formamides to isonitriles.[3][7]
- Heterocycle Formation: Used in cyclodehydration reactions to form heterocycles such as oxazolines.[5][8]

Experimental Protocols Synthesis of the Burgess Reagent

The preparation of the **Burgess reagent** is a two-step process starting from commercially available chlorosulfonyl isocyanate.[5] The procedure should be conducted in a well-ventilated fume hood due to the corrosive nature of the starting material.

Step A: Synthesis of Methyl (chlorosulfonyl)carbamate[6]

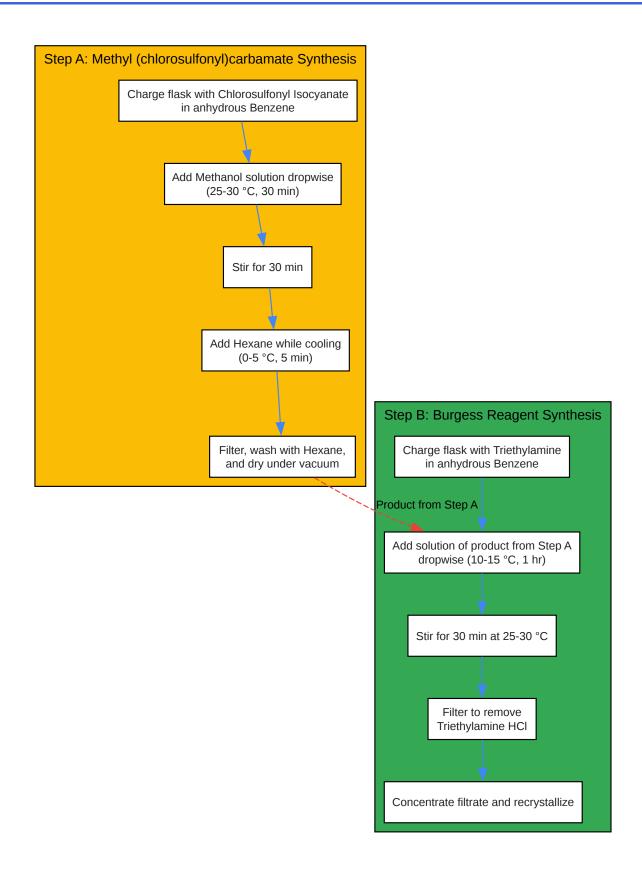
- A dry, two-necked, 500-mL round-bottomed flask is fitted with a magnetic stirrer, a 125-mL pressure-equalizing dropping funnel, and a reflux condenser with a calcium chloride drying tube.
- The flask is charged with a solution of chlorosulfonyl isocyanate (0.580 mole) in 150 mL of anhydrous benzene.
- A solution of anhydrous methanol (0.500 mole) in 25 mL of anhydrous benzene is placed in the dropping funnel.
- The flask is immersed in a water bath at 25–30 °C. The methanol solution is added dropwise over 30 minutes with stirring.
- The reaction is stirred for an additional 30 minutes.
- Olefin-free hexane (125 mL) is added over 5 minutes while cooling the flask to 0–5 °C in an ice bath.
- The resulting white crystalline product is collected by filtration, washed twice with 40 mL of hexane, and dried under reduced pressure. Yield: 88–92%.



Step B: Synthesis of the **Burgess Reagent** (Inner Salt)[6]

- A solution of anhydrous triethylamine (0.225 mole) in 50 mL of anhydrous benzene is placed in a dry flask equipped with a stirrer and dropping funnel.
- A solution of methyl (chlorosulfonyl)carbamate (0.100 mole) from Step A in 225 mL of dried benzene is added dropwise over 1 hour. The flask is cooled with a water bath maintained at 10–15 °C.
- The mixture is stirred at 25–30 °C for an additional 30 minutes.
- The mixture is filtered to remove the triethylamine hydrochloride precipitate.
- The filtrate is concentrated under reduced pressure, and the resulting solid is recrystallized to yield the **Burgess reagent** as colorless needles.





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Caption: Experimental workflow for the synthesis of the **Burgess Reagent**.



General Protocol for Alcohol Dehydration

The following is a representative protocol for the dehydration of a secondary or tertiary alcohol. Reaction conditions may require optimization depending on the specific substrate.

- The alcohol substrate is dissolved in a dry, aprotic solvent (e.g., benzene, THF, or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
- The Burgess reagent (typically 1.1 to 2.0 equivalents) is added to the solution in one portion.
- The reaction mixture is stirred, often with gentle heating (e.g., reflux), and monitored by an appropriate technique (e.g., TLC or GC-MS).
- Upon completion, the reaction mixture is cooled to room temperature.
- The mixture is typically washed with water and brine to remove the byproducts.
- The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography or distillation to afford the pure alkene.

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